molecular formula C8H15NO B1374475 1-Cyclopentylazetidin-3-ol CAS No. 1201582-92-4

1-Cyclopentylazetidin-3-ol

Cat. No. B1374475
M. Wt: 141.21 g/mol
InChI Key: FNAYMOBMZYNSPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Cyclopentylazetidin-3-ol is represented by the formula C8H15NO . It’s a cyclic lactam compound, which means it contains a lactam ring - a cyclic amide.


Physical And Chemical Properties Analysis

1-Cyclopentylazetidin-3-ol has a molecular weight of 141.21 g/mol. More detailed physical and chemical properties might be available in specialized chemical databases or literature .

Scientific Research Applications

Mass Spectra Analysis

The mass spectra of various azetidine compounds, including 1-cyclohexylazetidin-3-ol, have been analyzed. These studies primarily focus on the fragmentation pathways of these compounds, which are initiated by cleavage of the azetidine ring. Such research is crucial in understanding the structural and chemical properties of azetidine derivatives (Clark & Hill, 1976).

Synthesis Processes

Improved synthesis processes for azetidine derivatives, such as 1-benzhydrylazetidin-3-ol, have been developed. These processes are significant for the efficient and high-yield production of these compounds, which are important in pharmaceutical applications (Reddy et al., 2010).

Polymerization and Biological Activity

Research has also been conducted on the synthesis of new methacrylate monomers, like 3-(1-Cyclohexyl)azetidiniyl methacrylate, derived from 1-cyclohexylazetidin-3-ol. These studies extend to the polymerization of these monomers and their potential antibacterial and antifungal effects, highlighting the broader applications of azetidine derivatives in material science and biology (Coşkun et al., 2000).

Tubulin-Targeting Antitumor Agents

There's significant research into azetidin-2-ones, related to 1-cyclopentylazetidin-3-ol, as tubulin-targeting antitumor agents. This involves exploring the structure-activity relationships of these compounds and their potential as pharmacological agents in cancer treatment (Greene et al., 2016).

Flavan-3-ols in Plant Defense

Studies on flavan-3-ols in Norway spruce have revealed that these compounds, structurally related to 1-cyclopentylazetidin-3-ol, play a significant role in plant defense against fungal pathogens. This research contributes to our understanding of plant biochemistry and ecology (Hammerbacher et al., 2014).

properties

IUPAC Name

1-cyclopentylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-5-9(6-8)7-3-1-2-4-7/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAYMOBMZYNSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylazetidin-3-ol

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-2,3-epoxypropane (784 μL, 10 mmol) and amino cyclopentane (988 μL, 10 mmol) in dry acetonitrile (10 ml), sodium bicarbonate (1.68 g, 20 mmol) was added, and the resulting mixture was heated to reflux until the completion of reaction (TLC, 5h). The reaction mixture was cooled to room temperature and filtered through Celite. Filtrate was concentrated in vacuo to afford an oily residue, which was purified by flash chromatography (silica gel, EtOAC/MeOH, 9:1) to furnish the title compound (565 mg, 40%) as a colourless oil. 1H NMR (300 MHz, CDCl3) δ 4.40-4.32 (m, 1H), 3.58-3-53 (m, 2H), 2.90-2.84 (m, 2H), 2.72-2.65 (m, 1H), 1.70-1.23 (m, 8H), ESIMS m/z [M+H]+ 142.5.
Quantity
784 μL
Type
reactant
Reaction Step One
Quantity
988 μL
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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